molecular formula C20H17N5O6 B13955520 N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide CAS No. 61827-66-5

N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B13955520
CAS No.: 61827-66-5
M. Wt: 423.4 g/mol
InChI Key: NGDOBUQWZXWXOP-UHFFFAOYSA-N
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Description

N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide is a complex azo-linked aromatic compound characterized by:

  • Two acetamide groups (–NHCOCH₃) at positions 8 (naphthyl ring) and 4 (phenyl ring).
  • A central azo group (–N=N–) bridging the naphthyl and phenyl rings.
  • Hydroxy (–OH) groups at positions 2 (naphthyl) and 5 (phenyl).
  • A nitro (–NO₂) group at position 2 (phenyl).

This structure confers unique electronic properties due to conjugation across the azo group and hydrogen-bonding capabilities from the hydroxy and acetamide moieties.

Properties

CAS No.

61827-66-5

Molecular Formula

C20H17N5O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[8-[(4-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide

InChI

InChI=1S/C20H17N5O6/c1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27)

InChI Key

NGDOBUQWZXWXOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide typically involves a multi-step process:

    Formation of the Azo Compound: The initial step involves the diazotization of 8-amino-2-hydroxy-1-naphthylamine, followed by coupling with 5-hydroxy-2-nitroaniline to form the azo compound.

    Acetylation: The resulting azo compound is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium dithionite or zinc dust in acidic conditions.

    Substitution Reagents: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for detecting metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.

    Industry: Utilized as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Binding to Metal Ions: Forms complexes with metal ions, which can be detected through color changes.

    Enzyme Inhibition: Potential to inhibit certain enzymes due to its structural features.

    Pathways Involved: May interact with cellular pathways related to oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with triazole-linked acetamide derivatives synthesized via 1,3-dipolar cycloaddition (e.g., compounds 6a-m and 7a-m in ). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 6b (from ) Compound 6c (from )
Core Linkage Azo (–N=N–) 1,2,3-Triazole 1,2,3-Triazole
Acetamide Position Two acetamide groups (naphthyl and phenyl) One acetamide group (phenyl) One acetamide group (phenyl)
Nitro Group –NO₂ at phenyl position 2 –NO₂ at phenyl position 2 –NO₂ at phenyl position 3
Hydroxy Groups –OH at naphthyl (position 2) and phenyl (position 5) None None
Synthetic Method Likely azo coupling (diazotization + coupling) 1,3-Dipolar cycloaddition (Cu-catalyzed "click") 1,3-Dipolar cycloaddition (Cu-catalyzed "click")
Key IR Peaks Expected: C=O (~1670 cm⁻¹), –NO₂ (~1500 cm⁻¹) Observed: C=O (1682 cm⁻¹), –NO₂ (1504 cm⁻¹) Observed: C=O (1676 cm⁻¹), –NO₂ (1535 cm⁻¹)
1H NMR Shifts Anticipated: Aromatic protons (δ 7.0–8.5 ppm), NH (~10 ppm) Observed: NH at δ 10.79 ppm, aromatic δ 7.20–8.40 ppm Observed: NH at δ 11.02 ppm, aromatic δ 7.22–8.61 ppm

Key Findings from Comparison

However, triazole derivatives (e.g., 6b, 6c) exhibit greater structural rigidity and hydrogen-bonding versatility due to the triazole ring. The dual acetamide groups in the target compound may increase hydrophilicity and hydrogen-bonding capacity relative to mono-acetamide derivatives like 6b and 6c.

Synthetic Methodology :

  • The target compound likely requires diazotization and azo coupling , which are pH- and temperature-sensitive, whereas triazole derivatives are synthesized via robust, room-temperature "click" chemistry.

Functional Group Impact: Nitro Group Position: Compound 6b (nitro at phenyl position 2) shows IR absorption at 1504 cm⁻¹ (asymmetric –NO₂), while 6c (nitro at position 3) absorbs at 1535 cm⁻¹. This suggests positional effects on electron density and reactivity. Hydroxy Groups: The target compound’s hydroxy groups may confer pH-dependent solubility and metal-chelation properties absent in 6b and 6c.

Spectroscopic Signatures :

  • Both the target compound and triazole analogs exhibit strong C=O IR stretches (~1670–1682 cm⁻¹), but the target’s azo group may introduce additional N–H or N=N stretches (~3400 cm⁻¹ and ~1400 cm⁻¹, respectively).
  • In 1H NMR , the acetamide NH in 6b (δ 10.79 ppm) and 6c (δ 11.02 ppm) aligns with expectations for the target compound’s NH protons.

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